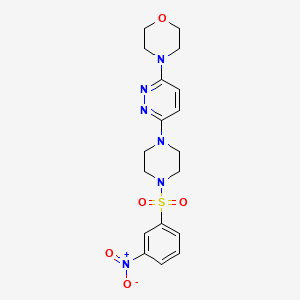

4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O5S/c25-24(26)15-2-1-3-16(14-15)30(27,28)23-8-6-21(7-9-23)17-4-5-18(20-19-17)22-10-12-29-13-11-22/h1-5,14H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXJWVOPTZGPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the piperazine derivative: This involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride under basic conditions to form 4-(3-nitrophenylsulfonyl)piperazine.

Coupling with pyridazine: The 4-(3-nitrophenylsulfonyl)piperazine is then reacted with 6-chloropyridazine in the presence of a base to form 6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine.

Introduction of the morpholine ring: Finally, the compound is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo intramolecular cyclization under certain conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

Major Products

Reduction: 4-(6-(4-((3-Aminophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Cyclic derivatives with potential biological activity.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step chemical reactions. The key steps include:

- Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine derivatives with sulfonyl chlorides to introduce the sulfonamide functionality.

- Pyridazine Ring Formation : Subsequent cyclization reactions lead to the formation of the pyridazine ring, which is critical for the biological activity of the compound.

- Morpholine Integration : Finally, morpholine is incorporated into the structure, which enhances solubility and bioavailability.

Research indicates that compounds similar to 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine exhibit a range of biological activities:

- Antidiabetic Properties : Certain derivatives have shown promise as insulin sensitizers, potentially serving as alternatives to existing treatments for type 2 diabetes mellitus. For instance, studies on related compounds demonstrated their ability to enhance adipogenesis in 3T3-L1 cells and improve glycemic control in diabetic models .

- Antifungal Activity : Compounds with similar structural motifs have been synthesized and evaluated for antifungal properties against various strains of Candida spp. Some derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole, indicating potential for treating fungal infections .

Case Study 1: Antidiabetic Agents

A study focused on synthesizing N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives found that these compounds exhibited significant insulin-sensitizing effects. The compounds were tested in vitro and in vivo, showing improved adipogenic activity and potential as antihyperglycemic agents .

Case Study 2: Antifungal Compounds

Another research project synthesized novel pyridine-sulfonamide derivatives with antifungal activity. The study revealed that certain compounds outperformed fluconazole against Candida albicans, with MIC values ≤ 25 µg/mL. These findings suggest that similar structures, including those containing morpholine and piperazine moieties, could be explored for their antifungal properties .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the nitrophenyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in the sulfonyl group attached to the piperazine ring, the heterocyclic core (pyridazine vs. pyrimidine or thienopyrimidine), and substituents on the morpholine ring. Below is a detailed comparison with a closely related compound from patent literature:

Structural and Functional Differences

Key Research Findings

Impact of Sulfonyl Groups :

- The 3-nitrophenylsulfonyl group in the target compound introduces steric bulk and enhanced electron-withdrawing effects compared to the smaller methanesulfonyl group in the analog. This may reduce metabolic stability but improve target selectivity due to stronger hydrophobic interactions .

- Methanesulfonyl derivatives (e.g., the patent compound) are often prioritized for their balanced solubility and metabolic profiles, whereas nitro-substituted variants may face challenges in bioavailability.

Pyridazine-based compounds are also less common in kinase inhibitor libraries, suggesting niche applications .

The nitro-substituted derivative may exhibit shifted potency due to electronic and steric modifications .

Biological Activity

The compound 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features several notable structural components:

- Piperazine ring : Known for its versatility in drug design.

- Morpholine moiety : Often associated with enhanced solubility and bioavailability.

- Nitrophenyl and pyridazin groups : These contribute to the compound's biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine and pyridazine exhibit significant antiviral properties. For instance, compounds modified with nitrophenyl groups have shown improved efficacy against viral targets, including HIV and other RNA viruses. The specific activity against reverse transcriptase (RT) enzymes has been highlighted, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potent antiviral effects .

Anticancer Potential

The morpholine-containing compounds have been investigated for their anticancer properties. Certain derivatives have shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The ability to target specific cancer markers makes these compounds attractive candidates for further development in oncology .

The biological activity of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes such as reverse transcriptase in HIV, which is crucial for viral replication.

- Cellular Signaling Modulation : Compounds targeting cellular pathways can influence apoptosis and cell cycle regulation in cancer cells.

- Interaction with DNA/RNA : Some studies suggest that these compounds may interact directly with nucleic acids, thereby disrupting essential cellular processes.

Case Studies

A comprehensive evaluation of similar compounds provides insights into the potential applications of this specific molecule:

Q & A

Q. How can degradation products be identified under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via LC-MS for sulfonic acid derivatives (major degradant at m/z 320.08) .

- Mass Fragmentation : Compare MS spectra of degradants with synthetic references (e.g., nitro-to-amine reduction products) .

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C (t ≈18 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.